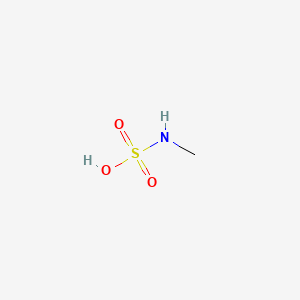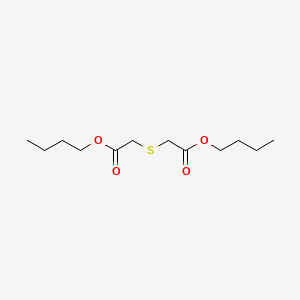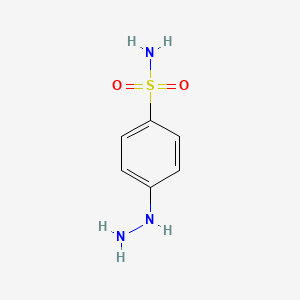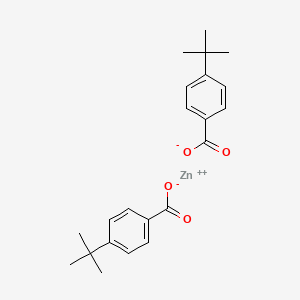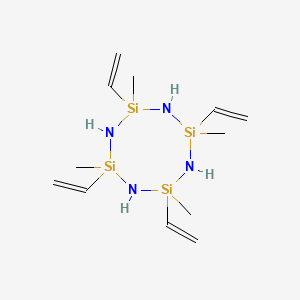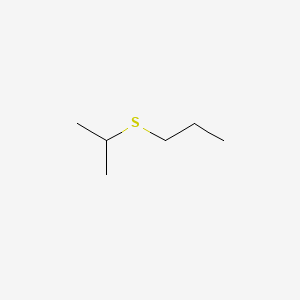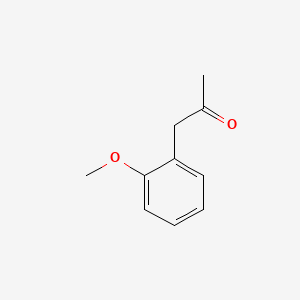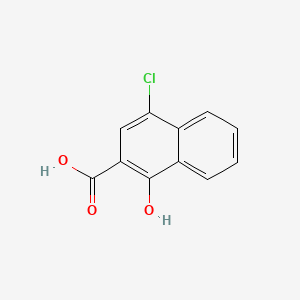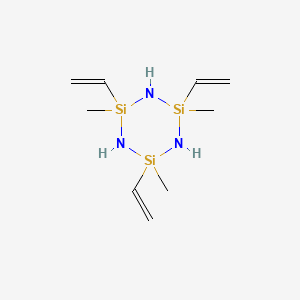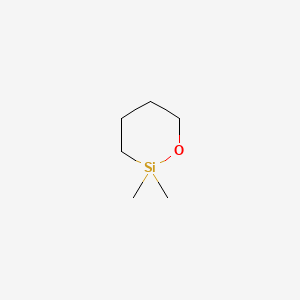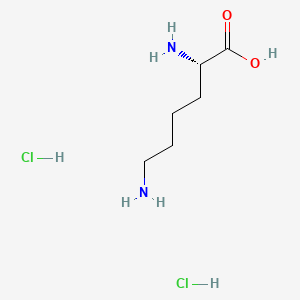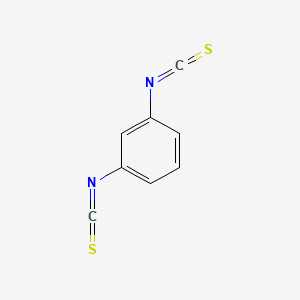
异硫氰酸,间苯二甲酯
描述
Isothiocyanic Acid, m-Phenylene Ester is a chemical compound that has attracted considerable attention from researchers in various fields due to its unique physical and chemical properties. It is also known as Phenyl Isothiocyanate, with a chemical formula of C₆H₅NCS .
Synthesis Analysis
A novel method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .Molecular Structure Analysis
Isothiocyanic Acid, m-Phenylene Ester has a molar mass of 192.3 g/mol. The structure and dipole moment of isothiocyanic acid have been analyzed, indicating that the component of dipole moment along the molecular figure axis is 1.72 D .Physical And Chemical Properties Analysis
Phenyl Isothiocyanate has a boiling point of 221 °C, a density of 1.130 g/cm3, a flash point of 88 °C, and a melting point of -21 °C . It also has a vapor pressure of 10 hPa at 20 °C .科学研究应用
Summary of the Application
Isothiocyanates are synthesized from amines and phenyl isothiocyanate via a replacement reaction . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .
Methods of Application or Experimental Procedures
This reaction was carried out under the protection of nitrogen and mild condition . The yields of some products could be more than 90% .
Results or Outcomes
This method has the potential to realize the industrial production of some complicated isothiocyanates .
2. Antioxidant Activity of Edible Isothiocyanates
Summary of the Application
Isothiocyanates, products of hydrolysis of glucosinolates (GSLs), have well-defined indirect antioxidant and antitumor properties . They are able to regulate transcription factors, signaling pathways, cell cycle and apoptosis .
Methods of Application or Experimental Procedures
The antioxidant activity of isothiocyanates is studied through their reactions with reactive oxygen species and with model radicals used in common antioxidant assays .
3. Bioconjugate Chemistry
Summary of the Application
Isothiocyanates are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .
Methods of Application or Experimental Procedures
The application of isothiocyanates in bioconjugate chemistry involves their reaction with amines under aqueous conditions .
Results or Outcomes
This method allows for the selective modification of biomolecules, such as proteins, with isothiocyanates .
4. Antitumor Properties
Summary of the Application
Isothiocyanates, products of hydrolysis of glucosinolates (GSLs), have well-defined indirect antitumor properties . They are able to regulate transcription factors, signaling pathways, cell cycle and apoptosis .
Methods of Application or Experimental Procedures
The antitumor properties of isothiocyanates are studied through their effects on various cellular processes, such as cell cycle regulation and apoptosis .
Results or Outcomes
Isothiocyanates have been shown to have potential as anticancer agents, with effects on various types of cancer cells .
5. Lewis Acid
Summary of the Application
Isothiocyanic acid, HNCS, is a Lewis acid whose free energy, enthalpy and entropy changes for its 1:1 association with a variety of Lewis bases in carbon tetrachloride solution at 25 °C have been reported .
Methods of Application or Experimental Procedures
The application of isothiocyanic acid in this context involves its reaction with various Lewis bases in carbon tetrachloride solution .
Results or Outcomes
HNCS acceptor properties are discussed in the ECW model .
6. Synthesis of Isothiocyanates
Summary of the Application
Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates-secondary metabolites of some plants, mainly from Brassicaceae family . Isothiocyanates are a class of important organic synthetic intermediates and are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .
Methods of Application or Experimental Procedures
Various methods have been developed to synthesize isothiocyanates . There are three common methods for synthesis of isothiocyanates .
Results or Outcomes
This method has the potential to realize the industrial production of some complicated isothiocyanates .
安全和危害
属性
IUPAC Name |
1,3-diisothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S2/c11-5-9-7-2-1-3-8(4-7)10-6-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLANQNHTGVOMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185178 | |
| Record name | Isothiocyanic acid, m-phenylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ISOTHIOCYANIC ACID, m-PHENYLENE ESTER | |
CAS RN |
3125-77-7 | |
| Record name | 1,3-Diisothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3125-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Phenylenediisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Phenylenediisothiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isothiocyanic acid, m-phenylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Phenylene diisothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-PHENYLENEDIISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86M48KVG07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



